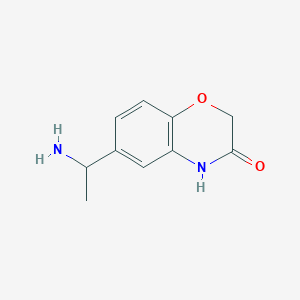

6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one

Description

Properties

IUPAC Name |

6-(1-aminoethyl)-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-6(11)7-2-3-9-8(4-7)12-10(13)5-14-9/h2-4,6H,5,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOFUCXHAUJAEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Substituted 2H-1,4-Benzoxazin-3(4H)-ones: A Scaffold of Therapeutic Interest

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties, synthesis, and biological significance of the 2H-1,4-benzoxazin-3(4H)-one scaffold. While direct data for the specific derivative 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one is not extensively available in public literature, this document will leverage data from closely related analogs to provide a robust framework for understanding its potential characteristics and applications.

Introduction to the 2H-1,4-Benzoxazin-3(4H)-one Core

The 2H-1,4-benzoxazin-3(4H)-one ring system is a privileged heterocyclic scaffold in medicinal chemistry.[1][2] This bicyclic structure, consisting of a benzene ring fused to a 1,4-oxazin-3-one ring, is a key pharmacophore found in a variety of biologically active compounds.[1][2] Its structural rigidity, coupled with the ability to introduce diverse substituents at various positions, makes it an attractive starting point for the design of novel therapeutic agents.

Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including antifungal, antimicrobial, anticancer, anti-inflammatory, and herbicidal properties.[1][2][3][4][5][6] The specific nature and position of substituents on the benzoxazinone core play a crucial role in determining the pharmacological profile of the resulting molecule.

Physicochemical Properties: A Comparative Analysis

To infer the potential properties of this compound, we can examine the known characteristics of its structural analogs. The introduction of an aminoethyl group at the 6-position is expected to significantly influence its polarity and basicity compared to other derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 2H-1,4-Benzoxazin-3(4H)-one (Parent Scaffold) | C₈H₇NO₂ | 149.15[7] | The foundational core structure. |

| 6-Amino-2H-1,4-benzoxazin-3(4H)-one | C₈H₈N₂O₂ | 164.16[8][9] | An amino group at the 6-position increases polarity. |

| 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one | C₁₀H₉NO₃ | 191.18[10] | An acetyl group at the 6-position adds a keto functionality. |

| 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | C₈H₆N₂O₄ | 194.14[11] | A nitro group at the 6-position acts as an electron-withdrawing group. |

| 6-Chloro-2H-1,4-benzoxazin-3(4H)-one | C₈H₆ClNO₂ | 183.59[6] | A chloro substituent at the 6-position enhances lipophilicity. |

Based on this comparative data, this compound would be expected to have a molecular weight of approximately 192.22 g/mol and exhibit increased aqueous solubility and a higher melting point compared to non-polar analogs due to the presence of the basic aminoethyl side chain.

Synthesis Strategies for the Benzoxazinone Scaffold

The construction of the 2H-1,4-benzoxazin-3(4H)-one core is a well-established process in organic synthesis, with several reliable methods available. The choice of a specific synthetic route often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow

A common and effective method involves the cyclization of an N-substituted 2-aminophenol derivative. This process can be generalized as follows:

Caption: General synthetic workflow for the 2H-1,4-benzoxazin-3(4H)-one core.

Experimental Protocol: Synthesis of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one

This protocol, adapted from the literature, illustrates a practical application of the general synthetic strategy.[6]

Step 1: Acylation

-

To a solution of 2-amino-4-chlorophenol in a suitable aprotic solvent (e.g., dichloromethane), add an equimolar amount of chloroacetyl chloride dropwise at 0 °C.

-

Include a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct.

-

Stir the reaction mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

-

The resulting intermediate is 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide.

Step 2: Intramolecular Cyclization

-

Dissolve the crude intermediate from Step 1 in a polar aprotic solvent like anhydrous DMF.

-

Add a base, such as potassium carbonate (2 equivalents), to the mixture.[6]

-

Heat the reaction mixture under reflux for approximately 90 minutes.[6]

-

Upon cooling, pour the reaction mixture into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield the final product, 6-chloro-2H-1,4-benzoxazin-3(4H)-one.[6]

Biological Activities and Potential Therapeutic Applications

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a versatile platform for discovering new bioactive molecules. The derivatization of this core has led to compounds with a wide range of pharmacological effects.

Known Biological Activities of Analogs

-

Antifungal and Herbicidal Activity: Numerous 1,4-benzoxazin-3-one derivatives have been reported to exhibit significant antifungal and herbicidal properties.[3][4][6] The mechanism of action is often related to the disruption of essential cellular processes in the target organisms.

-

Central Nervous System (CNS) Activity: Certain analogs, such as 6-[2-(4-aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones, have been investigated as dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors, suggesting potential applications as antidepressants.[12]

-

Anticancer Activity: The benzoxazinone core is present in several compounds evaluated for their anticancer properties.[1] These molecules may act through various mechanisms, including the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation.

-

Anti-inflammatory and Antioxidant Properties: Some derivatives have shown potential as anti-inflammatory and antioxidant agents, highlighting the broad therapeutic potential of this scaffold.[1][2]

Postulated Activity of this compound

The introduction of an aminoethyl group at the 6-position could potentially lead to interactions with targets that have an anionic binding pocket. This functional group may confer activity towards aminergic G-protein coupled receptors (GPCRs) or ion channels, which are common targets for CNS-active drugs.

Caption: Potential signaling pathways for this compound.

Safety and Handling

While specific toxicity data for this compound is unavailable, information from related compounds provides a basis for safe handling procedures.

General Hazards of Substituted Benzoxazinones

Many functionalized benzoxazinone derivatives are classified with the following hazards:

-

Respiratory Irritation: May cause respiratory irritation.[10][11]

-

Acute Oral Toxicity: Some amino-substituted analogs are classified as harmful if swallowed.[9]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. For powdered substances, a dust mask or respirator is recommended.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. For amino-substituted derivatives, storage at 2-8°C may be recommended to ensure long-term stability.[8][9]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

The 2H-1,4-benzoxazin-3(4H)-one scaffold represents a highly valuable and versatile platform in drug discovery and development. While this compound is not a widely characterized compound, a thorough understanding of its structural analogs provides a strong foundation for predicting its physicochemical properties, guiding its synthesis, and postulating its potential biological activities. Further empirical investigation into this specific molecule is warranted to fully elucidate its therapeutic potential.

References

-

PubChem. 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. Available from: [Link]

-

PubChem. 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one. Available from: [Link]

-

Reddy, J. et al. (2005). Synthesis of 6-(1,5-Benzothiazepinyl/pyridyl)-2H-[3][11]-benzoxazin-3[4H]. ResearchGate.

-

Bromidge, S. M. et al. (2008). 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. PubMed. Available from: [Link]

-

Kumar, A. et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of Benzoxazinones. Available from: [Link]

-

Al-Warhi, T. et al. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[3][11]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. National Institutes of Health. Available from: [Link]

-

Li, Y. et al. (2022). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. National Institutes of Health. Available from: [Link]

-

Kumar, A. et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Available from: [Link]

-

Macías, F. A. et al. (2006). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed. Available from: [Link]

-

Pang, L. et al. (2007). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. National Institutes of Health. Available from: [Link]

-

Boulaassafer, T. et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[3][11]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PubMed Central. Available from: [Link]

Sources

- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-dimethylaminoethyl)-2-phenyl-, hydrochloride | 57462-70-1 [smolecule.com]

- 4. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2H-1,4-Benzoxazin-3(4H)-one 99 5466-88-6 [sigmaaldrich.com]

- 8. 6-Amino-2H-1,4-benzoxazin-3(4H)-one 97 89976-75-0 [sigmaaldrich.com]

- 9. 6-Amino-2H-1,4-benzoxazin-3(4H)-one 97 89976-75-0 [sigmaaldrich.com]

- 10. 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one | C10H9NO3 | CID 3641956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | C8H6N2O4 | CID 2763683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

"6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one" structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical strategies required for the unambiguous structure determination of this compound, a representative member of the medicinally significant benzoxazinone class of heterocyclic compounds.[1][2][3] As a Senior Application Scientist, this document moves beyond a simple recitation of techniques, instead offering a narrative that explains the causal logic behind experimental choices and data interpretation. It is designed for researchers, scientists, and drug development professionals who require a robust framework for characterizing novel small molecules. The protocols described herein are designed as a self-validating system, integrating data from multiple orthogonal techniques to ensure the highest degree of scientific integrity and confidence in the final structural assignment.

Introduction: The Significance of the Benzoxazinone Scaffold

Benzoxazinones are a privileged class of fused heterocyclic compounds that feature prominently in medicinal chemistry due to their broad spectrum of biological activities.[1] These activities include potential applications as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[1][3] The specific substitution pattern on the benzoxazinone core dictates its pharmacological profile. The title compound, this compound, possesses a chiral aminoethyl side chain, suggesting potential for specific interactions with biological targets such as G-protein coupled receptors or enzymes. A precise and unequivocal determination of its three-dimensional structure is therefore a critical prerequisite for understanding its structure-activity relationships (SAR) and for any future drug development efforts.[4]

This guide will detail a multi-pronged analytical approach, beginning with the foundational techniques of mass spectrometry and nuclear magnetic resonance spectroscopy, and culminating in the definitive spatial arrangement provided by single-crystal X-ray crystallography.

Foundational Analysis: Confirming Molecular Weight and Formula

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The initial step in the characterization of any newly synthesized compound is to confirm its molecular weight and deduce its elemental composition. High-resolution mass spectrometry is the gold standard for this purpose. Unlike nominal mass instruments, HRMS provides mass accuracy in the low ppm range, which is crucial for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization Mode: Acquire data in positive ion mode. The basic amino group in the side chain of this compound is readily protonated, leading to a strong [M+H]⁺ ion.

-

Mass Analyzer: Utilize a Time-of-Flight (TOF) analyzer for its high mass resolution and accuracy.[5]

-

Data Analysis: The expected molecular formula for this compound is C₁₀H₁₂N₂O₂. The expected monoisotopic mass for the protonated molecule [C₁₀H₁₃N₂O₂]⁺ would be calculated and compared to the experimentally observed mass. A mass accuracy of <5 ppm provides high confidence in the proposed elemental composition.

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₂N₂O₂ |

| Monoisotopic Mass | 208.0899 g/mol |

| [M+H]⁺ (Calculated) | 209.0972 |

| [M+H]⁺ (Observed) | ~209.0972 (within 5 ppm) |

Table 1: Expected HRMS Data for the Target Compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Trustworthiness: To further validate the proposed structure, tandem mass spectrometry (MS/MS) is employed. By isolating the precursor ion ([M+H]⁺) and subjecting it to fragmentation, we can gain insights into the connectivity of the molecule.[6] The fragmentation pattern serves as a molecular fingerprint.

Protocol: Collision-Induced Dissociation (CID)

-

Precursor Ion Selection: In a triple quadrupole or ion trap mass spectrometer, the [M+H]⁺ ion at m/z 209.1 is isolated.

-

Fragmentation: The isolated ions are accelerated into a collision cell containing an inert gas (e.g., argon). The resulting collisions induce fragmentation.

-

Fragment Ion Analysis: The fragment ions are mass analyzed to generate the MS/MS spectrum.

Expected Fragmentation Pattern:

-

Loss of NH₃ (ammonia): A neutral loss of 17 Da from the precursor ion is expected due to the facile cleavage of the amino group from the ethyl side chain.

-

Cleavage of the Ethyl Side Chain: Fragmentation at the benzylic position would result in a characteristic fragment ion corresponding to the benzoxazinone core.

Unraveling the Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[7] A suite of 1D and 2D NMR experiments is required for a complete assignment.

¹H NMR: Proton Environment and Multiplicity

Expertise & Experience: ¹H NMR provides information about the chemical environment of each proton, their relative numbers (integration), and their neighboring protons (multiplicity). The spectrum of this compound is expected to show distinct signals for the aromatic, oxazine ring, and aminoethyl side chain protons.

Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (NH and NH₂).

-

Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

Data Analysis: Analyze chemical shifts, integration, and coupling constants (J-values).

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.7 | Singlet | 1H | NH -4 | Amide proton, exchangeable.[8] |

| ~7.0-7.2 | Multiplet | 3H | Aromatic H | Protons on the benzene ring. |

| ~4.5 | Singlet | 2H | CH₂ -2 | Methylene protons of the oxazine ring. |

| ~4.1 | Quartet | 1H | CH (NH₂)CH₃ | Methine proton of the ethyl group, coupled to the methyl and amino protons. |

| ~2.5 | Broad Singlet | 2H | NH₂ | Amino protons, exchangeable. |

| ~1.3 | Doublet | 3H | CH(NH₂)CH₃ | Methyl protons of the ethyl group, coupled to the methine proton. |

Table 2: Predicted ¹H NMR Spectral Data.

¹³C NMR and DEPT: The Carbon Skeleton

Trustworthiness: ¹³C NMR provides a count of the unique carbon atoms in the molecule. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Protocol: ¹³C NMR and DEPT-135 Spectroscopy

-

Acquisition: Using the same sample as for ¹H NMR, acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

-

Data Analysis: In the DEPT-135 spectrum, CH₃ and CH signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are absent.

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| ~165 | Absent | C =O (C-3) |

| ~140-145 | Absent | Aromatic C -O and C -N |

| ~115-130 | Positive | Aromatic C H |

| ~67 | Negative | C H₂-2 |

| ~48 | Positive | C H(NH₂)CH₃ |

| ~22 | Positive | CH(NH₂) C H₃ |

Table 3: Predicted ¹³C NMR Spectral Data.

2D NMR: Establishing Connectivity

Authoritative Grounding: While 1D NMR provides essential information, 2D NMR experiments like COSY, HSQC, and HMBC are required to definitively establish the bonding network.[7]

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, confirming which protons are neighbors. For instance, a cross-peak between the methine proton at ~4.1 ppm and the methyl protons at ~1.3 ppm would confirm the ethyl fragment.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon. This allows for the unambiguous assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for piecing together the molecular fragments and identifying the positions of quaternary carbons. For example, correlations from the C-2 methylene protons (~4.5 ppm) to the aromatic carbons and the carbonyl carbon (C-3) would confirm the structure of the benzoxazinone ring.

Definitive Proof: Single-Crystal X-ray Crystallography

Expertise & Experience: While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure, including the absolute stereochemistry of the chiral center at the 1-aminoethyl group.[9][10][11][12][13] Obtaining a suitable crystal is often the rate-limiting step, but the resulting data is unparalleled in its detail.

Protocol: X-ray Diffraction Analysis

-

Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. A range of solvents and solvent mixtures should be screened.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map, from which the positions of the atoms can be determined. The structural model is then refined to achieve the best fit with the experimental data.

The output of a successful X-ray crystallographic analysis is a 3D model of the molecule, providing precise bond lengths, bond angles, and torsional angles. Crucially, it will also determine the absolute configuration (R or S) of the chiral center, an essential piece of information for any biologically active molecule.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. High-resolution mass spectrometry establishes the elemental formula, while a comprehensive suite of 1D and 2D NMR experiments reveals the intricate bonding network of the molecule. Finally, single-crystal X-ray crystallography provides the definitive and unambiguous three-dimensional structure, including the absolute stereochemistry. This rigorous, multi-faceted approach ensures the scientific integrity of the structural assignment, providing a solid foundation for further investigation into the compound's biological activity and potential as a therapeutic agent.

References

- BenchChem. (n.d.). Validating the molecular structure of synthesized benzoxazinone compounds.

-

ResearchGate. (n.d.). The X‐ray crystal structure of compound A1. Retrieved from [Link]

-

PubMed. (2013). X-ray crystal structures of the Escherichia coli RNA polymerase in complex with benzoxazinorifamycins. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray structure for 1,3-benzoxazine (S,S)-9d. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis and X-Ray Characterization of Two New 1,4-Benzoxazine Derivatives: Structural Analysis and Dft Calculations. Retrieved from [Link]

-

ResearchGate. (2004). Synthesis of 6-(1,5-Benzothiazepinyl/pyridyl)-2H-[7][10]-benzoxazin-3[4H]. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]

-

PubMed. (2008). 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of (a) benzoxazinone derivatives. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Retrieved from [Link]

-

PubChem. (n.d.). 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.

-

PubMed. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Retrieved from [Link]

-

PubMed. (2020). Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists. Retrieved from [Link]

-

PubMed. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Retrieved from [Link]

-

MDPI. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]

-

ResearchGate. (2015). SYNTHESIS OF SOME NEW BENZOXAZINE DERIVATIVES OF BIOLOGICAL INTEREST. Retrieved from [Link]

-

PubChem. (n.d.). 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

-

ResearchGate. (2000). H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Retrieved from [Link]

-

Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Retrieved from [Link]

-

PubMed Central. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[7][10]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Retrieved from [Link]

-

OUCI. (n.d.). Mass Spectrometry-Based Metabolomics for the Clinical Laboratory. Retrieved from [Link]

-

PubMed Central. (n.d.). MASS SPECTROMETRY-BASED METABOLOMICS. Retrieved from [Link]

-

MDPI. (n.d.). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Retrieved from [Link]

-

MDPI. (n.d.). On-Tissue Chemical Derivatization for Mass Spectrometry Imaging of Fatty Acids with Enhanced Detection Sensitivity. Retrieved from [Link]

-

PubMed. (2019). Mass Spectrometry: A Guide for the Clinician. Retrieved from [Link]

Sources

- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-dimethylaminoethyl)-2-phenyl-, hydrochloride | 57462-70-1 [smolecule.com]

- 3. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MASS SPECTROMETRY-BASED METABOLOMICS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. X-ray crystal structures of the Escherichia coli RNA polymerase in complex with benzoxazinorifamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one

A Senior Application Scientist's Framework for Novel Compound Characterization

Abstract

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1][2][3] This guide outlines a comprehensive, multi-pronged strategy for elucidating the mechanism of action (MoA) of a novel derivative, "6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one." As specific literature on this compound is not publicly available, this document serves as a technical blueprint for researchers and drug development professionals. It details a systematic approach, from initial computational predictions to rigorous in vitro and cellular validation, providing the causal logic behind experimental choices and ensuring a self-validating system of protocols.

Part 1: Foundational Assessment and Hypothesis Generation

The journey to deciphering a new molecule's MoA begins not in the wet lab, but with a foundational analysis of its structure and a computationally-driven exploration of its potential biological targets. This in silico phase is critical for generating tractable hypotheses and efficiently allocating laboratory resources.

A thorough understanding of the molecule's properties is paramount. Standard computational tools can predict key physicochemical parameters that influence its pharmacokinetic and pharmacodynamic behavior.

-

Lipinski's Rule of Five: Assess oral bioavailability potential.

-

pKa Prediction: Understand ionization states at physiological pH, which affects solubility, permeability, and target interaction.

-

Solubility Prediction: Forecast aqueous solubility, a critical factor for assay development and potential formulation.

-

Rotatable Bonds: Gauge conformational flexibility, which influences binding affinity and specificity.

With no prior knowledge, we employ a range of computational methods to predict potential protein targets.[4][5][6] These approaches leverage vast biological and chemical datasets to identify statistically significant correlations between the compound's structure and known ligand-target interactions.

-

Similarity-Based Methods: The core principle is "guilt-by-association": similar molecules often interact with similar targets.[7] Algorithms screen databases like ChEMBL and PubChem for structurally analogous compounds with known bioactivity. This can provide initial clues, for instance, if similar benzoxazinones are known to inhibit a particular class of enzymes.[8][9]

-

Pharmacophore Modeling: This involves identifying the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a ligand must possess to interact with a specific target. A pharmacophore model can be generated from our novel compound and used to screen 3D databases of protein structures.

-

Molecular Docking: A powerful structure-based method where the 3D structure of the compound is computationally "docked" into the binding sites of a panel of known protein targets.[9] Scoring functions then estimate the binding affinity. This is particularly useful if initial similarity searches suggest a specific protein family (e.g., kinases, proteases).

The outputs of these methods will not be a single, definitive answer but rather a ranked list of potential targets. This list forms the basis of our initial experimental investigations.

Part 2: In Vitro Target Identification and Validation

The hypotheses generated in the computational phase must be rigorously tested at the bench. This involves a tiered approach, starting with broad screening and progressing to specific, high-resolution biophysical and biochemical assays.

For a truly novel compound, an unbiased experimental approach is often necessary to identify its direct binding partners from a complex biological mixture.

-

Affinity-Based Pull-Down Assays: This is a classic and powerful method for target identification.[10][11][12] It involves immobilizing the compound on a solid support (e.g., beads) and incubating it with cell lysate. Proteins that bind to the compound are "pulled down," isolated, and identified by mass spectrometry.

-

Causality in Experimental Design: The choice of linker and attachment point on the compound is critical. Structure-activity relationship (SAR) data is invaluable here; the linker should be attached at a position known to be non-essential for the compound's activity to avoid disrupting the binding interaction.

-

Once a putative target or a small set of high-confidence targets is identified, the next step is to validate the interaction and quantify its parameters.

-

Enzyme Inhibition Assays: If the predicted target is an enzyme, its activity can be monitored in the presence of varying concentrations of the compound.[13][14][15][16] This allows for the determination of key inhibitory constants like the IC50 (half-maximal inhibitory concentration).

-

Mechanism of Inhibition Studies: Further kinetic experiments, varying both substrate and inhibitor concentrations, can elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[14] This provides deeper insight into how the compound interacts with the enzyme.

-

-

Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity (KD) of a compound to its target protein.

| Assay Type | Key Parameter(s) Determined | Hypothetical Value for this compound |

| Enzyme Inhibition Assay | IC50 (Half-maximal inhibitory concentration) | 500 nM |

| Mechanism of Inhibition | Mode of Inhibition (e.g., Competitive, Non-competitive) | Competitive |

| Surface Plasmon Resonance | KD (Equilibrium dissociation constant), kon, koff | KD = 150 nM |

Part 3: Cellular Mechanism of Action

Confirming that a compound binds to a purified protein is a crucial step, but it is essential to demonstrate that this interaction occurs within the complex environment of a living cell and leads to a functional consequence.

-

Cellular Thermal Shift Assay (CETSA): This groundbreaking technique assesses target engagement in intact cells or tissues.[17][18][19][20] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[18][19] Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blot or mass spectrometry. A shift in the melting curve in the presence of the compound is direct evidence of target engagement.[20][21]

Once target engagement is confirmed, the focus shifts to understanding the downstream cellular consequences of modulating the target's activity.

-

Phospho-Proteomics: If the target is a kinase or part of a phosphorylation-dependent signaling pathway, mass spectrometry-based phospho-proteomics can provide a global snapshot of changes in protein phosphorylation throughout the cell following compound treatment.

-

Western Blotting: This is a targeted approach to investigate the effect of the compound on specific proteins in a known signaling cascade. For example, if the target is an enzyme involved in an inflammatory pathway, one could probe for changes in the levels of downstream markers like iNOS or COX-2.[3]

-

Gene Expression Analysis (qPCR/RNA-seq): Changes in target activity often lead to alterations in gene expression. Quantitative PCR (qPCR) can be used to measure changes in a few specific genes, while RNA-sequencing (RNA-seq) provides a comprehensive, unbiased view of the entire transcriptome.

Caption: A logical workflow for MoA elucidation.

Part 4: Detailed Experimental Protocols

Scientific integrity demands reproducibility. The following are detailed, step-by-step protocols for key experiments described in this guide.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of "this compound" or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

-

Heating Step: After treatment, harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This is a critical step to ensure cell disruption without using detergents that might interfere with protein aggregation.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

-

Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.

-

Data Analysis: Quantify the band intensities from the Western blot. For each treatment group, plot the percentage of soluble protein remaining relative to the unheated control against the temperature. A rightward shift in the melting curve for the compound-treated group indicates thermal stabilization and target engagement.

-

Reagent Preparation: Prepare a stock solution of the enzyme in a suitable assay buffer. Prepare a stock solution of the substrate and a serial dilution of "this compound" in the same buffer.

-

Assay Setup: In a microplate, add the assay buffer, the enzyme, and varying concentrations of the inhibitor. Allow this mixture to pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Detection: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate. The detection method will depend on the specific enzyme and substrate (e.g., absorbance, fluorescence, luminescence).

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response model (e.g., a four-parameter logistic equation) to determine the IC50 value.

Recent studies have shown that some 2H-1,4-benzoxazin-3(4H)-one derivatives can activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[3] If our compound were to act through this mechanism, the pathway would be as follows:

Sources

- 1. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational Drug Target Prediction: Benchmark and Experiments | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 6. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor: Potential implications in lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of novel benzoxazinone derivatives as promising protoporphyrinogen IX oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. drughunter.com [drughunter.com]

- 13. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]

- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations [mdpi.com]

- 16. blog.biobide.com [blog.biobide.com]

- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. news-medical.net [news-medical.net]

- 19. CETSA [cetsa.org]

- 20. annualreviews.org [annualreviews.org]

- 21. pubs.acs.org [pubs.acs.org]

Unlocking the Therapeutic Potential of 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one: A Guide to Investigating Potential Biological Targets

Foreword: The Benzoxazinone Scaffold - A Privileged Structure in Drug Discovery

The 2H-1,4-benzoxazin-3(4H)-one core is a heterocyclic scaffold of significant interest in medicinal chemistry. First identified in plants as defense compounds like DIMBOA (2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one), this structural motif has proven to be a versatile framework for the development of therapeutic agents.[1][2][3][4] Its inherent drug-like properties and synthetic tractability have led to the exploration of numerous derivatives with a broad spectrum of biological activities. These activities range from anticancer and anti-inflammatory to antimicrobial and neuroprotective, underscoring the scaffold's status as a "privileged structure."[5][6][7][8][9]

This technical guide focuses on a specific, novel derivative: 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one . While direct studies on this molecule are not yet prevalent in published literature, the extensive research on its structural cousins provides a robust foundation for predicting and validating its potential biological targets. This document will serve as an in-depth guide for researchers, scientists, and drug development professionals, outlining the most probable target classes and providing detailed, field-proven experimental workflows for their identification and validation. Our approach is grounded in the principles of structure-activity relationships (SAR) and validated methodologies to ensure scientific rigor and accelerate the discovery process.

Part 1: Postulated Biological Target Classes for this compound

Based on extensive literature precedent for the benzoxazinone scaffold, we can hypothesize several high-probability target classes for this compound. The introduction of the basic 1-aminoethyl group at the 6-position is a critical modification that will likely influence target affinity and selectivity, potentially by forming ionic interactions within a target's binding pocket.

Serine Proteases: A Prominent Target Family

The benzoxazinone scaffold has been repeatedly identified as an effective inhibitor of serine proteases. These enzymes play crucial roles in a multitude of physiological processes, and their dysregulation is implicated in diseases ranging from inflammation to cancer and viral infections.

-

α-Chymotrypsin: A classic example is the inhibition of α-chymotrypsin, a digestive enzyme that serves as a model for other chymotrypsin-like serine proteases. Studies have demonstrated that various benzoxazinone derivatives exhibit potent, often competitive, inhibition of this enzyme, with IC50 values in the low micromolar range.[10][11] The lactam carbonyl of the benzoxazinone ring is believed to mimic the tetrahedral intermediate of peptide bond hydrolysis, thereby blocking the enzyme's active site.

-

Human Leukocyte Elastase (HLE): HLE is a serine protease involved in inflammatory processes, particularly in lung diseases like COPD. Certain 2-substituted benzoxazinones have been reported to be effective inhibitors of HLE.[4]

-

Other Serine Proteases: The inhibitory activity of benzoxazinones extends to other serine proteases like C1r protease, which is involved in the complement system.[4]

Hypothesis for 6-(1-aminoethyl) Derivative: The presence of the protonatable amino group could facilitate anchoring to ancillary acidic residues (e.g., Asp or Glu) near the active site of serine proteases, potentially increasing both potency and selectivity compared to unsubstituted analogs.

Central Nervous System (CNS) Receptors and Transporters

A key area of investigation for benzoxazinone derivatives has been their activity on CNS targets, suggesting potential applications in neurology and psychiatry.

-

Serotonin Receptors (5-HT) and Transporter (SERT): A notable study revealed that a series of 6-[2-(4-aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones act as potent dual-acting antagonists of 5-HT1A/1B/1D receptors and inhibitors of the serotonin reuptake transporter (SERT).[12] This dual action is a highly sought-after profile for novel antidepressants. The substitution at the 6-position was critical for this activity.

-

β2-Adrenoceptor Agonism: In a different context, derivatives with an 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazin-3(4H)-one structure were found to be potent and selective β2-adrenoceptor agonists, with potential applications in treating asthma and COPD. This highlights how modifications to the scaffold can dramatically shift the target profile.

-

Acetylcholinesterase (AChE): Some benzoxazinone-containing hybrids have shown inhibitory activity against AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine.[13] This suggests a potential therapeutic angle for Alzheimer's disease.[9]

Hypothesis for 6-(1-aminoethyl) Derivative: The structural similarity of the 6-(1-aminoethyl) moiety to the side chains of neurotransmitters like norepinephrine and dopamine, and its resemblance to the ethyl-piperazinyl linker in the 5-HT/SERT modulators, strongly suggests that CNS receptors and transporters are a high-priority target class to investigate.

Enzymes Involved in Metabolic and Inflammatory Pathways

The anti-inflammatory and metabolic modulatory effects of benzoxazinones point towards key enzymatic targets in these pathways.[8][14]

-

Cyclooxygenase (COX) Enzymes: Some benzoxazinone derivatives have been investigated as potential COX-2 inhibitors, a key target for anti-inflammatory drugs.

-

Carbohydrate-Digesting Enzymes: Recent studies have shown that novel polyheterocyclic molecules derived from[1][3]-benzoxazin-3-one can inhibit pancreatic α-amylase and intestinal α-glucosidase, suggesting a potential role in managing diabetes.[15]

-

Nrf2-HO-1 Signaling Pathway: In microglial cells, certain 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to exert anti-inflammatory effects by activating the Nrf2-HO-1 signaling pathway, which is a key regulator of cellular antioxidant responses.[9]

Hypothesis for 6-(1-aminoethyl) Derivative: The compound's potential to modulate inflammatory pathways is high. The aminoethyl group could influence interactions with kinases or other regulatory proteins within these cascades.

Oncology-Related Targets

The anticancer activity of benzoxazinone derivatives is a rapidly growing field of research.[5][7] The mechanisms are often multifactorial but point to several key cellular processes.

-

Induction of Apoptosis and Cell Cycle Arrest: Many studies report that benzoxazinones inhibit the proliferation of various cancer cell lines, including liver, breast, colon, and cervical cancer cells, with IC50 values in the low micromolar range.[5] The underlying mechanisms often involve the induction of programmed cell death (apoptosis) and arrest of the cell cycle.

-

DNA Intercalation: Early research suggested that some acetyl derivatives of 1,4-benzoxazine-3-ketone had a strong affinity for DNA, implying a potential mechanism of action via interference with DNA replication or transcription.[7]

Hypothesis for 6-(1-aminoethyl) Derivative: The cationic nature of the aminoethyl side chain at physiological pH could enhance interactions with the negatively charged phosphate backbone of DNA or with specific protein targets involved in cell cycle regulation.

Part 2: Experimental Workflows for Target Deconvolution

Identifying the specific molecular target(s) of a novel compound is a critical step in drug development. The following section provides a logical, multi-tiered strategy for the deconvolution of the biological targets of this compound.

Workflow 1: Unbiased Target Identification

The initial approach should be broad, aiming to identify potential binding partners without preconceived bias. Affinity-based chemical proteomics is the gold standard for this purpose.

Sources

- 1. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. bibrepo.uca.es [bibrepo.uca.es]

- 4. jocpr.com [jocpr.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]

- 15. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

"6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one" literature review

An In-depth Technical Guide to 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one and its Therapeutic Potential

Authored by a Senior Application Scientist

Foreword: Navigating the Frontier of Benzoxazinone Chemistry

The 1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] These molecules have demonstrated a remarkable diversity of pharmacological effects, including antimicrobial, antidepressant, anti-inflammatory, and anticancer activities.[1][2][3][4] This guide focuses on a specific, yet underexplored, derivative: This compound . While direct literature on this exact molecule is sparse, this document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals by leveraging established principles of benzoxazinone chemistry. We will explore its putative synthesis, potential biological activities, and the experimental workflows required to unlock its therapeutic promise. This guide is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to innovate and adapt these methodologies.

Part 1: The Benzoxazinone Core - A Foundation for Diverse Bioactivity

The 2H-1,4-benzoxazin-3(4H)-one core is a bicyclic system where a benzene ring is fused to a 1,4-oxazine-3-one ring. This structural motif is found in both natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][5] The versatility of the benzoxazinone skeleton allows for substitutions at various positions, leading to a wide range of pharmacological profiles.[1]

Structural Features and Physicochemical Properties

The key structural features of this compound include the rigid benzoxazinone backbone, a chiral center at the α-carbon of the aminoethyl group, and a basic amino group. These features are expected to influence its solubility, lipophilicity, and ability to interact with biological targets.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C10H12N2O2 | Based on chemical structure. |

| Molecular Weight | 192.22 g/mol | Calculated from the molecular formula.[6] |

| Chirality | Exists as (R) and (S) enantiomers | Due to the stereocenter at the 1-aminoethyl substituent. |

| Solubility | Likely soluble in organic solvents and acidic aqueous solutions. | The aromatic core confers lipophilicity, while the amino group provides a site for protonation and aqueous solubility. |

| Reactivity | The amino group is a primary site for derivatization. The lactam bond in the oxazinone ring may be susceptible to hydrolysis under strong acidic or basic conditions. | Standard reactivity of primary amines and cyclic amides. |

The Significance of the 6-Substituent

The nature of the substituent at the 6-position of the benzoxazinone ring has been shown to be a critical determinant of biological activity. For instance, various substitutions at this position have led to compounds with activities ranging from serotonin receptor antagonism to enzyme inhibition.[1][7] The 1-aminoethyl group in our target molecule introduces a basic and chiral center, which could be pivotal for specific receptor interactions.

Part 2: Synthesis of this compound: A Proposed Pathway

While a specific synthesis for this compound is not documented, a plausible synthetic route can be designed based on established methods for the synthesis of related benzoxazinones.[8][9] The proposed pathway starts from a commercially available precursor, 6-acetyl-2H-1,4-benzoxazin-3(4H)-one.[10]

Proposed Synthetic Scheme

The key transformation is the conversion of the acetyl group at the 6-position into a 1-aminoethyl group via reductive amination.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of the Intermediate Oxime

-

Reaction Setup: To a solution of 6-acetyl-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Filter the resulting precipitate, wash with water, and dry under vacuum to yield the crude oxime. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction of the Oxime to the Primary Amine

-

Reaction Setup: Dissolve the intermediate oxime (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

-

Reduction:

-

Method A (Catalytic Hydrogenation): Add a catalytic amount of Palladium on carbon (10% Pd-C) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Method B (Chemical Reduction): Add a reducing agent such as sodium borohydride in the presence of a nickel salt (e.g., NiCl2·6H2O) portion-wise at 0 °C.

-

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification:

-

Method A: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

Method B: Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

-

Final Purification: The crude product, this compound, can be purified by column chromatography on silica gel or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Part 3: Potential Biological Activities and Screening Strategies

The diverse biological activities reported for 1,4-benzoxazin-3(4H)-one derivatives suggest that this compound could be a promising candidate for various therapeutic applications.[1][2][3]

Hypothesized Biological Targets

Based on the activities of structurally related compounds, potential biological targets for this compound include:

-

Serotonin Receptors: Derivatives of 6-substituted 2H-1,4-benzoxazin-3(4H)-ones have been identified as potent 5-HT1A/B/D receptor antagonists.[7] The presence of the aminoethyl side chain could facilitate interactions with these receptors.

-

β2-Adrenoceptors: A series of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives have been developed as potent β2-adrenoceptor agonists for the treatment of asthma and COPD.[11] The aminoethyl group is a key pharmacophore for this activity.

-

Enzyme Inhibition: Benzoxazinone derivatives have been shown to inhibit various enzymes, including human leukocyte elastase and human CMV protease.[1]

-

Antimicrobial and Antifungal Activity: The benzoxazinone scaffold is present in compounds with demonstrated antibacterial and antifungal properties.[1][12]

Proposed Screening Workflow

A systematic screening cascade is essential to evaluate the biological profile of this compound.

Caption: A workflow for biological screening and lead optimization.

Detailed Experimental Protocols for Primary Screening

3.3.1. Serotonin Receptor Binding Assay

-

Target Preparation: Use commercially available cell membranes expressing human serotonin receptor subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT1D).

-

Radioligand: Select a suitable radioligand for each receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A).

-

Assay Protocol:

-

Incubate the cell membranes with the radioligand and varying concentrations of this compound in a suitable buffer.

-

Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand.

-

After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

3.3.2. Antimicrobial Susceptibility Testing

-

Microbial Strains: Use a panel of clinically relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Method (Broth Microdilution):

-

Prepare serial dilutions of this compound in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculate each well with a standardized suspension of the microbial strain.

-

Include positive (microbe only) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi).

-

-

Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.

Part 4: Future Directions and Conclusion

The exploration of this compound represents a logical and promising extension of the well-established field of benzoxazinone chemistry. The synthetic pathway proposed herein is robust and based on reliable chemical transformations. The potential for this molecule to interact with key biological targets, particularly G-protein coupled receptors and microbial enzymes, is significant.

Future research should focus on:

-

Enantioselective Synthesis: The development of a stereoselective synthesis to obtain the individual (R) and (S) enantiomers will be crucial for understanding the stereochemical requirements for biological activity.

-

In-depth Pharmacological Profiling: A comprehensive evaluation of the compound's activity against a broader panel of biological targets is warranted.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 1-aminoethyl side chain and substitutions on the aromatic ring will provide valuable insights for lead optimization.

References

- Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.

- Sumitomo Chemical Company, Limited. (1988). 1,4-benzoxazin-3-one-6-(amino or nitro) intermediates. U.S.

- Syntex (U.S.A.) Inc. (1990). 4h-3,1-benzoxazin-4-ones and related compounds, pharmaceutical compositions containing them, and processes for their preparation.

- Macías, F. A., et al. (2006). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 54(5), 1636-1645.

-

Reddy, P. S. N., & Reddy, P. P. (2004). Synthesis of 6-(1,5-Benzothiazepinyl/pyridyl)-2H-[1][13]-benzoxazin-3[4H]. Indian Journal of Chemistry - Section B, 43(1), 201-203.

- Bromidge, S. M., et al. (2008). 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5653-5656.

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]

- F. Hoffmann-La Roche AG. (2003). New benzoxazine derivatives useful as integrin receptor antagonists. U.S.

- Chugai Seiyaku Kabushiki Kaisha. (1986). 4H-3,1-benzoxazine derivatives, process for producing the same and agricultural or horticultural fungicide containing the same. U.S.

- Sharma, V., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(11), 3195.

- Li, J. T., et al. (2007). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2469.

- Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists. Bioorganic & Medicinal Chemistry, 28(1), 115178.

- Sharma, V., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(11), 3195.

- Kymera Therapeutics, Inc. (2024). Stat6 degraders and uses thereof.

- Li, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1373995.

- Zhang, Y., et al. (2022). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 10, 1046581.

-

El Messaoudi, N., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][13]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3045.

Sources

- 1. jocpr.com [jocpr.com]

- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one 96% | CAS: 103361-44-0 | AChemBlock [achemblock.com]

- 7. 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzoxazinone synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EP0147211B1 - 4h-3,1-benzoxazin-4-ones and related compounds, pharmaceutical compositions containing them, and processes for their preparation - Google Patents [patents.google.com]

"6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one" IUPAC name

An In-Depth Technical Guide to 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one: Synthesis, Properties, and Therapeutic Potential

Introduction

The 2H-1,4-benzoxazin-3(4H)-one nucleus is a prominent heterocyclic scaffold recognized in medicinal chemistry as a "privileged structure." Its rigid, fused-ring system provides a robust framework for introducing diverse functional groups, leading to a wide spectrum of pharmacological activities. Derivatives have been investigated for applications ranging from central nervous system disorders to respiratory diseases and oncology.[1][2][3] This guide focuses on a specific derivative, this compound, providing a comprehensive analysis of its chemical identity, a proposed synthetic pathway from a logical precursor, and an exploration of its therapeutic potential based on the established bioactivity of the core scaffold. This document is intended for researchers and professionals in drug discovery and development, offering insights into the synthesis, characterization, and potential applications of this compound.

Chemical Identity and Physicochemical Properties

The formal IUPAC name for the topic compound is This compound . The structure is characterized by the core benzoxazinone ring system, with a 1-aminoethyl substituent at the C6 position of the benzene ring. The chiral center at the first carbon of the ethyl group implies that the compound can exist as (R) and (S) enantiomers.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes the key computed physicochemical properties for the molecule. Such data is critical for anticipating its behavior in biological systems and for planning analytical characterization.

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₂O₂ |

| Molecular Weight | 192.22 g/mol |

| IUPAC Name | This compound |

| InChI Key | (Generated upon synthesis) |

| SMILES | CC(C1=CC2=C(NC(=O)CO2)C=C1)N |

| Hydrogen Bond Donors | 2 (from -NH₂ and ring -NH) |

| Hydrogen Bond Acceptors | 3 (from C=O, ring ether O, and -NH₂) |

| LogP (Predicted) | ~0.8-1.2 |

Synthesis and Characterization

While the title compound is not cataloged as a stock chemical, a viable synthetic route can be designed from readily available precursors. The most logical starting material is 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one , which is commercially available.[4][5] The conversion of the acetyl group to the target 1-aminoethyl group can be achieved via reductive amination.

Caption: Proposed synthetic workflow via reductive amination.

Experimental Protocol: Reductive Amination

This protocol describes a standard, self-validating laboratory procedure for the synthesis of the target compound.

Objective: To convert the ketone functionality of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one into a primary amine.

Materials:

-

6-Acetyl-2H-1,4-benzoxazin-3(4H)-one (1.0 eq)

-

Ammonium acetate (NH₄OAc) (10-15 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) and ammonium acetate (10-15 eq).

-

Dissolution: Add anhydrous methanol to dissolve the solids under an inert atmosphere (e.g., nitrogen or argon). Stir the solution at room temperature for 30-60 minutes. This step facilitates the in-situ formation of the imine intermediate.

-

Reduction: Carefully add sodium cyanoborohydride (1.5-2.0 eq) portion-wise to the stirring solution.

-

Causality Insight: NaBH₃CN is a mild reducing agent that is selective for the iminium ion over the ketone, minimizing the formation of the corresponding alcohol byproduct. Its stability at neutral to slightly acidic pH (buffered by the acetate) makes it ideal for this transformation.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: a. Quench the reaction by slowly adding water. b. Reduce the volume of methanol using a rotary evaporator. c. Add saturated NaHCO₃ solution to basify the mixture and extract the product with dichloromethane (3x volumes). d. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.

Structural Characterization

Confirmation of the final product's identity and purity is essential. The following analytical methods would be employed:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the new aminoethyl group (e.g., a quartet for the methine proton and a doublet for the methyl group) and the disappearance of the acetyl methyl singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the number of unique carbons and the conversion of the carbonyl carbon of the acetyl group to a methine carbon.

-

HRMS (High-Resolution Mass Spectrometry): To confirm the exact molecular weight and elemental composition (C₁₀H₁₂N₂O₂).

-

FTIR (Fourier-Transform Infrared Spectroscopy): To observe the characteristic N-H stretching vibrations of the primary amine and the persistence of the amide carbonyl stretch from the benzoxazinone core.

Biological Significance and Therapeutic Potential

The true value of this compound for drug development lies in the proven versatility of its core scaffold. By modifying substituents, researchers have developed potent and selective ligands for various biological targets.

Caption: The benzoxazinone core as a versatile scaffold for diverse therapeutic targets.

-

Central Nervous System Applications: A series of 6-[2-(4-aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones were investigated as potent 5-HT(1A/1B/1D) receptor antagonists and serotonin reuptake inhibitors.[2] This profile is highly relevant for the development of novel antidepressants and anxiolytics. The 1-aminoethyl group in our title compound provides a key basic nitrogen, a common feature for CNS-active ligands, suggesting it warrants investigation in this area.

-

Respiratory Diseases: Researchers have designed potent and long-acting β2-adrenoceptor agonists based on an 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one scaffold for the treatment of asthma and COPD.[3] While our compound is substituted at the C6 position and lacks the specific catechol-like moiety of these agonists, the presence of an aminoethyl side chain—a feature of many β-agonists—suggests a potential, albeit likely different, interaction with adrenoceptors.

-

Antitumor and Other Activities: Various derivatives of the benzoxazinone family have demonstrated potential antitumor, antifungal, and herbicidal properties.[1] The specific contribution of the 6-(1-aminoethyl) substituent to these activities would need to be determined experimentally, but the foundational activity of the core structure provides a strong rationale for screening.

Conclusion

This compound represents a promising, synthetically accessible molecule for drug discovery campaigns. Built upon the privileged 1,4-benzoxazin-3(4H)-one scaffold, it incorporates a chiral primary amine, a functional group frequently involved in crucial ligand-receptor interactions. Based on extensive research into analogous structures, this compound holds significant potential for modulation of targets within the central nervous system and other therapeutic areas. The synthetic route proposed herein is robust and relies on established chemical transformations, allowing for the efficient production of this compound for biological evaluation. Further investigation into its enantiomerically pure forms and their specific pharmacological profiles is a logical and compelling next step for any research program in this field.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10313389, 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one. Available from: [Link]

-

Reddy, K. V., & Rao, P. S. (2004). Synthesis of 6-(1,5-Benzothiazepinyl/pyridyl)-2H-[6][7]-benzoxazin-3[4H]-ones from 6-acetyl-2H-[6][7]-benzoxazin-3[4H]-one. Oriental Journal of Chemistry, 10(1). Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2763683, 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3641956, 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one. Available from: [Link]

-

Bromidge, S. M., et al. (2008). 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5653-6. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of Benzoxazinones. Available from: [Link]

-

Chemical Register. 6-AMINO-8-METHYL-2H-1,4-BENZOXAZIN-3(4H). Available from: [Link]

-

Pang, L. H., et al. (2007). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2521. Available from: [Link]

-